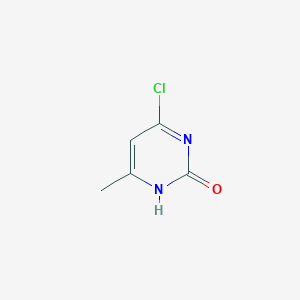
4-Chloro-2-hydroxy-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of 4-chloro-6-methyl-1,2-dihydropyrimidin-2-one includes a pyrimidine ring with a chlorine atom at the 4th position and a methyl group at the 6th position.
Preparation Methods
The synthesis of dihydropyrimidinones, including 4-chloro-6-methyl-1,2-dihydropyrimidin-2-one, can be achieved through various methods. One common approach is the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions . This reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and Ziegler–Natta catalysts . Industrial production methods often involve solvent-free conditions using catalysts like magnesium chloride/methanol or alum-silica .
Chemical Reactions Analysis
4-chloro-6-methyl-1,2-dihydropyrimidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom at the 4th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-6-methyl-1,2-dihydropyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is utilized in the development of pharmaceutical drugs due to its biological activities.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can result in antitumor activity by preventing cancer cell proliferation.
Comparison with Similar Compounds
4-chloro-6-methyl-1,2-dihydropyrimidin-2-one can be compared with other similar compounds such as:
4-chloro-6-methyl-1-phenyl-1,2-dihydropyrimidin-2-one: This compound has a phenyl group at the 1st position, which may alter its biological activity and chemical properties.
6-chloro-4-methyl-1,2-dihydropyrimidin-2-one: The position of the chlorine and methyl groups is reversed, which can affect its reactivity and applications.
4-chloro-6-methyl-1,2-dihydropyrimidin-2-thione: This compound has a sulfur atom instead of an oxygen atom at the 2nd position, leading to different chemical and biological properties.
The uniqueness of 4-chloro-6-methyl-1,2-dihydropyrimidin-2-one lies in its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRANIZVRMJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
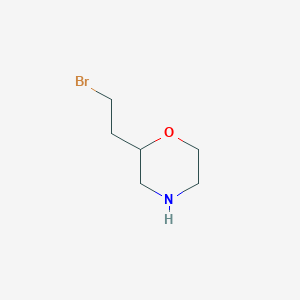
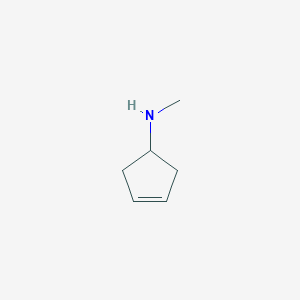
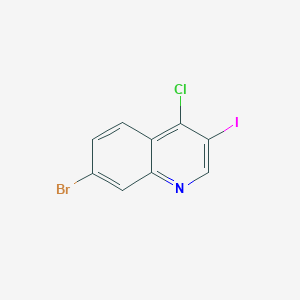
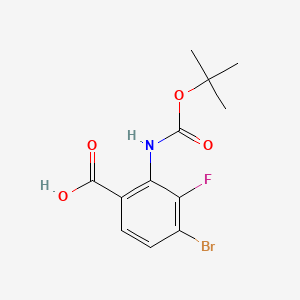
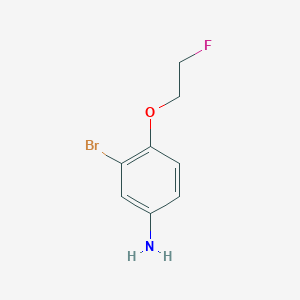
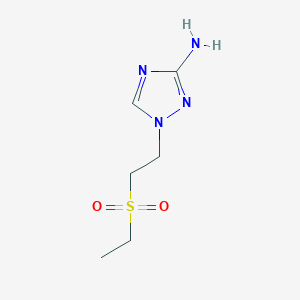
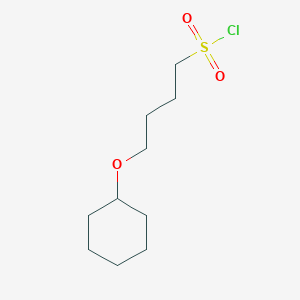
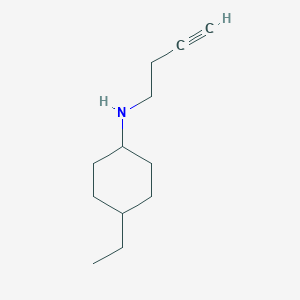
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)

![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
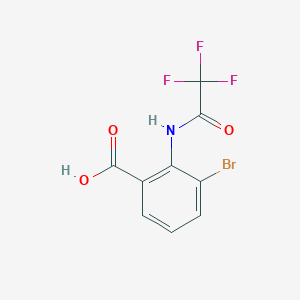
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)
